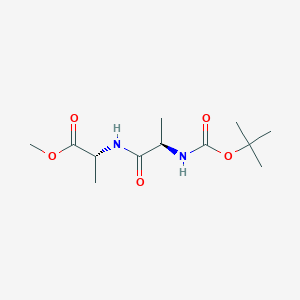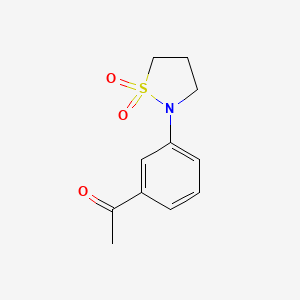
4,7-Dichloroquinoline-8-sulfonyl chloride
Übersicht
Beschreibung
4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S and a molecular weight of 296.6 g/mol. It is used as a chemical intermediate .
Synthesis Analysis
The synthesis of 4,7-Dichloroquinoline, a precursor to 4,7-Dichloroquinoline-8-sulfonyl chloride, was first reported in a patent filed by IG Farben in 1937 . The substituted aniline is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine, which is cyclised to form the pyridine ring by heating in mineral oil . Hydrolysis and decarboxylation follow, before the hydroxy group in the 4-position is converted into the second chloro group using phosphoryl chloride .Molecular Structure Analysis
The molecular structure of 4,7-Dichloroquinoline-8-sulfonyl chloride consists of a two-ring heterocyclic compound . The 4,7-Dichloroquinoline molecule contains a total of 18 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
4,7-Dichloroquinoline, a related compound, appears as a white powder . It has a melting point of 87 °C (189 °F; 360 K) and a boiling point of 317 °C (603 °F; 590 K) .Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Sulfonylation
A study by Qiao et al. (2015) demonstrates the copper(I)-mediated sulfonylation of 8-aminoquinoline amides using sulfonyl chlorides, including 4,7-Dichloroquinoline-8-sulfonyl chloride. This method shows high substrate tolerance and yields products in moderate to good amounts. It's a significant contribution to the field of organic synthesis (Qiao et al., 2015).
Synthesis of Sulfonamides and Their Ni(II) Complexes
Macías et al. (2002) explored the synthesis of sulfonamides by reacting 8-aminoquinoline with various sulfonyl chlorides, including 4,7-Dichloroquinoline-8-sulfonyl chloride. The study further delved into creating Ni(II) complexes from these sulfonamides, revealing their octahedral coordination and bidentate ligand action (Macías et al., 2002).
Metal-Free Site-Selective Oxidative C–H Sulfonylation
Wang et al. (2017) developed a novel method for the oxidative C–H sulfonylation of 8-acylaminoquinolines and anilides using sulfonyl chlorides. This process is notable for its high site-selectivity, functional group compatibility, and being metal-free, indicating a significant advancement in organic synthesis (Wang et al., 2017).
Synthesis of Zinc Complexes with Sulfonamides
Another study by Macías et al. (2003) involved the synthesis of zinc complexes using sulfonamides derived from the reaction of 8-aminoquinoline with various sulfonyl chlorides. The research highlights the distorted tetrahedral environment of Zn2+ ions and the bidentate action of sulfonamides, contributing valuable insights into coordination chemistry (Macías et al., 2003).
Novel Photoluminescent Materials
Badiei et al. (2011) introduced a novel method for attaching 8-hydroxyquinoline to mesoporous silica via sulfonamide bond formation. This process used 8-hydroxyquinoline-5-sulfonyl chloride (a derivative of 4,7-Dichloroquinoline-8-sulfonyl chloride) and led to the development of new photoluminescent materials (Badiei et al., 2011).
Safety And Hazards
4,7-Dichloroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Eigenschaften
IUPAC Name |
4,7-dichloroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-6-3-4-13-8-5(6)1-2-7(11)9(8)16(12,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGIMPXCNBVRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloroquinoline-8-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

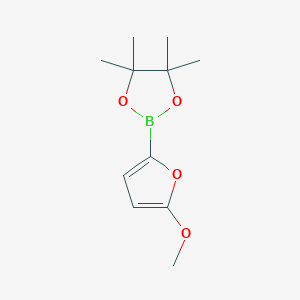

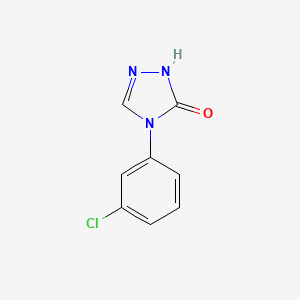
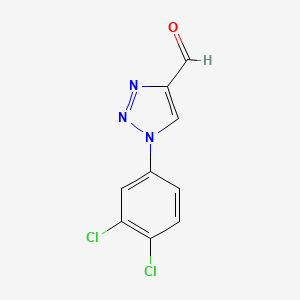
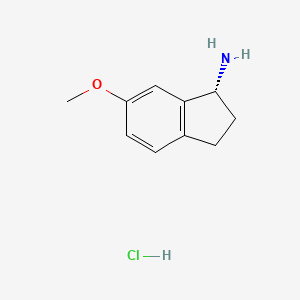
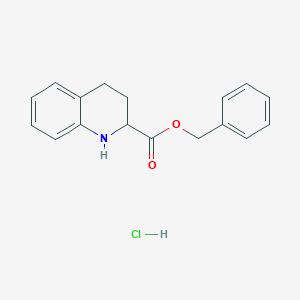
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
